Triolein-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

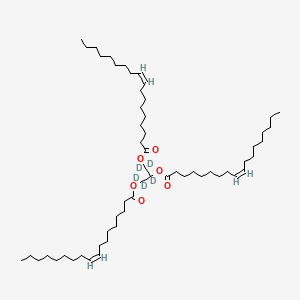

2D Structure

Properties

Molecular Formula |

C57H104O6 |

|---|---|

Molecular Weight |

890.5 g/mol |

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52D2,53D2,54D |

InChI Key |

PHYFQTYBJUILEZ-JXYOTKSRSA-N |

Isomeric SMILES |

[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Glyceryl-d5 trioleate

Introduction

Glyceryl-d5 trioleate, also known as Triolein-d5, is a deuterated form of Glyceryl trioleate (triolein), a triglyceride found abundantly in many natural oils[1][2]. The key feature of this molecule is the isotopic labeling of the glycerol backbone with five deuterium (d5) atoms. This stable isotope labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based lipidomics. Its primary application is as an internal standard for the precise and accurate quantification of its non-labeled counterpart, glyceryl trioleate, and other triglycerides in complex biological matrices[3]. By using a stable isotope-labeled standard, researchers can correct for variations in sample preparation, instrument response, and matrix effects, leading to highly reliable quantitative data[4][5].

Chemical Structure and Physicochemical Properties

Glyceryl-d5 trioleate is structurally identical to glyceryl trioleate, with the exception of five hydrogen atoms on the glycerol backbone being replaced by deuterium. This substitution results in a mass shift of +5 Da, which allows it to be distinguished from the endogenous analyte by a mass spectrometer while maintaining nearly identical chemical and chromatographic properties.

Chemical Structure Diagram

References

Glyceryl-d5 trioleate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Glyceryl-d5 trioleate, a deuterated internal standard crucial for the accurate quantification of triolein in various biological and pharmaceutical matrices. This document outlines its chemical properties, detailed experimental protocols for its use in mass spectrometry-based lipidomics, and insights into the biological role of its non-deuterated analog, triolein, in cellular signaling pathways related to oxidative stress.

Core Data Presentation

Quantitative data for Glyceryl-d5 trioleate is summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 60892-83-3 | [1][2][3][4][5] |

| Molecular Weight | 890.48 g/mol | [2][3][4][5] |

| Molecular Formula | C₅₇H₉₉D₅O₆ | [1][2][5] |

Experimental Protocols

Glyceryl-d5 trioleate is primarily utilized as an internal standard in quantitative mass spectrometry (MS) for the analysis of triacylglycerols, particularly triolein. Below are detailed methodologies for its application in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as a protocol for in vitro cell-based assays investigating the effects of triolein on endothelial cells.

Quantification of Triacylglycerols by GC-MS

This protocol describes the analysis of triacylglycerols following their conversion to fatty acid methyl esters (FAMEs).

a. Lipid Extraction:

-

Homogenize tissue or cell samples in a mixture of chloroform and methanol (2:1, v/v).

-

Add a known amount of Glyceryl-d5 trioleate as an internal standard to the homogenate.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

b. Transesterification to FAMEs:

-

Resuspend the dried lipid extract in a solution of 1% boron trifluoride (BF₃) in methanol.[5]

-

Heat the mixture at 100°C for 1 hour to convert the triacylglycerols to their corresponding FAMEs.

-

After cooling, add water and hexane to the mixture, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the FAME extract under nitrogen.

c. GC-MS Analysis:

-

Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into a gas chromatograph equipped with a capillary column suitable for FAME separation.

-

The GC oven temperature program should be optimized to achieve good separation of the FAMEs.

-

The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode to monitor characteristic ions for the FAME of oleic acid and its deuterated counterpart derived from the internal standard.

-

The concentration of triolein in the original sample is calculated by comparing the peak area of its corresponding FAME with the peak area of the deuterated FAME from the internal standard.[6]

Quantification of Intact Triacylglycerols by LC-MS

This protocol allows for the analysis of intact triacylglycerols without derivatization.

a. Lipid Extraction:

-

Follow the lipid extraction procedure as described in the GC-MS protocol, adding a known amount of Glyceryl-d5 trioleate as the internal standard.

b. LC-MS Analysis:

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).

-

Inject the sample onto a reverse-phase C18 liquid chromatography column.

-

A gradient elution with a mobile phase system, such as a mixture of acetonitrile and isopropanol with an ammonium formate additive, is used to separate the different triacylglycerol species.

-

The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7]

-

The mass spectrometer is operated in positive ion mode, and data is acquired using selected reaction monitoring (SRM) or by scanning for the precursor ions of triolein and Glyceryl-d5 trioleate and their characteristic fragment ions.

-

The quantification of triolein is achieved by comparing its peak area to that of the Glyceryl-d5 trioleate internal standard.[7]

In Vitro Endothelial Cell Oxidative Stress Assay

This protocol is based on studies investigating the protective effects of triolein against oxidative stress in endothelial cells.

a. Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach confluence.

-

Induce oxidative stress by treating the cells with oxidized low-density lipoprotein (ox-LDL).

-

Concurrently, treat a set of cells with varying concentrations of triolein.

-

Include a control group of cells treated with ox-LDL alone and an untreated control group.

b. Assessment of Cell Viability and Apoptosis:

-

After the treatment period, assess cell viability using an MTT assay.

-

Quantify apoptosis using methods such as flow cytometry with Annexin V staining. Studies have shown that triolein can increase the viability of endothelial cells exposed to ox-LDL and reduce apoptosis.[1]

c. Gene Expression Analysis:

-

Extract total RNA from the treated and control cells.

-

Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the expression of genes involved in inflammation and adhesion, such as ICAM-1 and E-selectin. Research indicates that triolein can inhibit the expression of these mRNAs in ox-LDL-stimulated endothelial cells.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of triolein in mitigating oxidative stress and a typical experimental workflow for its quantification.

Caption: Proposed mechanism of triolein's protective effects against oxidative stress in endothelial cells.

Caption: General workflow for the quantification of triolein using Glyceryl-d5 trioleate as an internal standard.

References

- 1. Triolein and trilinolein ameliorate oxidized low-density lipoprotein-induced oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress on Signaling Pathway-Associated Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide Alleviates Oxidized LDL-Induced Endothelial Inflammation by Attenuating the Oxidative Stress-Mediated Nuclear Factor-Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glyceryl-d5 Trioleate: Isotopic Purity, Enrichment, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glyceryl-d5 trioleate, a deuterated stable isotope-labeled triglyceride. It is intended for researchers and professionals in the fields of metabolic research, drug development, and lipidomics who utilize stable isotope tracers to elucidate biological pathways and mechanisms. This document details the synthesis, isotopic purity and enrichment analysis, and key applications of Glyceryl-d5 trioleate, supported by experimental protocols and data visualizations.

Introduction to Glyceryl-d5 Trioleate

Glyceryl-d5 trioleate is a synthetic triglyceride in which five hydrogen atoms on the glycerol backbone have been replaced with deuterium atoms. This isotopic labeling makes it a valuable tool for tracing the metabolic fate of triglycerides in vivo and in vitro without the safety concerns associated with radioactive isotopes. Its chemical structure is identical to that of its unlabeled counterpart, triolein, ensuring it follows the same metabolic pathways. The primary applications of Glyceryl-d5 trioleate are in studies of lipid metabolism, including absorption, transport, storage, and utilization, as well as in the investigation of signaling pathways where triglyceride metabolites play a crucial role.

Synthesis and Isotopic Purity

The synthesis of Glyceryl-d5 trioleate is typically achieved through the esterification of deuterated glycerol with oleic acid. The quality of the final product is determined by its chemical purity and, critically, its isotopic enrichment.

Table 1: Typical Specifications for Commercially Available Glyceryl-d5 Trioleate

| Parameter | Specification |

| Chemical Formula | C₅₇H₉₉D₅O₆ |

| Molecular Weight | 890.48 g/mol |

| Isotopic Enrichment | ≥ 98 atom % D |

| Chemical Purity | ≥ 95% |

General Synthesis Protocol: Esterification of Glycerol-d5 with Oleic Acid

This protocol describes a general method for the synthesis of Glyceryl-d5 trioleate.

Materials:

-

Glycerol-d5

-

Oleic acid

-

A suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous toluene (or other suitable solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve Glycerol-d5 and a stoichiometric excess of oleic acid (typically 3.3 equivalents) in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure Glyceryl-d5 trioleate.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Isotopic Purity and Enrichment

The accurate determination of isotopic purity and enrichment is crucial for quantitative tracer studies. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic enrichment of Glyceryl-d5 trioleate. The triglyceride is first transesterified to its fatty acid methyl esters (FAMEs) and the glycerol is derivatized. The analysis of the derivatized glycerol fragment allows for the determination of the deuterium enrichment.

Table 2: Summary of GC-MS Parameters for Isotopic Enrichment Analysis

| Parameter | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for glycerol |

| GC Column | DB-5ms or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 150°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Monitored Ions (for glycerol-d5 TMS derivative) | m/z corresponding to the M+0 to M+5 isotopologues |

Sample Preparation and Derivatization:

-

Hydrolyze a known amount of Glyceryl-d5 trioleate using methanolic HCl to release the fatty acids (as FAMEs) and glycerol-d5.

-

Extract the glycerol-d5 containing aqueous phase.

-

Dry the extract completely under a stream of nitrogen.

-

Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of glycerol-d5.

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Acquire the mass spectra of the eluting glycerol-TMS peak in full scan mode.

-

Integrate the ion chromatograms for the molecular ion cluster (M, M+1, M+2, M+3, M+4, M+5).

-

Calculate the isotopic enrichment by determining the relative abundance of each isotopologue after correcting for the natural abundance of ¹³C and ²⁹Si.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, is used to confirm the position of the deuterium labels and to assess the overall isotopic purity. In ¹H NMR, the absence or significant reduction of signals corresponding to the glycerol backbone protons confirms successful deuteration. ²H NMR will show signals corresponding to the deuterium atoms.

-

Dissolve a precise amount of Glyceryl-d5 trioleate in a deuterated solvent (e.g., CDCl₃).

-

Acquire a quantitative ¹H NMR spectrum. The integral of the residual proton signals on the glycerol backbone is compared to the integral of a known proton signal from the oleate chains to calculate the level of deuteration.

-

Acquire a ²H NMR spectrum to directly observe the deuterium signals and confirm their chemical environment.

Applications in Research and Drug Development

Glyceryl-d5 trioleate serves as a crucial tracer in various research areas, from fundamental metabolic studies to preclinical drug development.

Lipid Metabolism and Flux Analysis

Stable isotope tracers like Glyceryl-d5 trioleate are instrumental in metabolic flux analysis, allowing researchers to quantify the dynamic processes of lipid metabolism.[1] By administering the labeled triglyceride, scientists can track its absorption, incorporation into different lipid pools (e.g., chylomicrons, VLDL), and breakdown (lipolysis).[1]

References

A Researcher's Guide to Procuring and Utilizing Glyceryl-d5 trioleate in Lipidomics

For researchers, scientists, and drug development professionals, the precise quantification of lipids is paramount. This in-depth technical guide provides a comprehensive overview of sourcing Glyceryl-d5 trioleate, a crucial internal standard for mass spectrometry-based lipid analysis, and details its application in experimental workflows.

Sourcing Glyceryl-d5 trioleate: A Comparative Analysis of Suppliers

Glyceryl-d5 trioleate (CAS No. 60892-83-3) is a deuterated triglyceride that serves as an ideal internal standard for the accurate quantification of triolein and other triglycerides in complex biological samples. Its five deuterium atoms on the glycerol backbone provide a distinct mass shift, allowing for clear differentiation from its endogenous, non-labeled counterparts during mass spectrometric analysis. Several reputable suppliers offer this critical research chemical. Below is a comparative table summarizing the key specifications from various vendors to aid in your procurement decisions.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Weight | Isotopic Enrichment | Chemical Purity | Available Quantities & Pricing |

| Alfa Chemistry | Glyceryl-d5 trioleate | ACM60892833-1 | 60892-83-3 | 890.48 | Inquire | Inquire | Inquire |

| Pharmaffiliates | Glyceryl D5 Trioleate | - | 60892-83-3 | 890.48 | Inquire | Inquire | Inquire |

| CymitQuimica | Glyceryl-d5 Trioleate | TR-G598234 | 60892-83-3 | 890.48 | Inquire | Inquire | 1mg, 10mg (Pricing available on website) |

| CDN Isotopes | Glyceryl-d5 Trioleate | D-7328 | 60892-83-3 | 890.48 | 98 atom % D | ≥ 95% | 0.05g, 0.1g (Pricing available on website) |

| Larodan | Triolein glycerol-D5 (D,98%) | 73-1832 | 60892-83-3 | 890.47 | >98% | >98% | Inquire |

| Cayman Chemical | 1,2,3-Trioleoyl Glycerol-d5 | 41987 | 60892-83-3 | 890.5 | ≥99% deuterated forms (d1-d5) | ≥95% | 1mg, 5mg, 10mg (Pricing available on website) |

| LGC Standards | Glyceryl-d5 Trioleate | CDN-D-7328-0.05G | 60892-83-3 | 890.46 | 98 atom % D | min 95% | 0.05g (Inquire for price) |

Experimental Protocol: Quantification of Triglycerides using Glyceryl-d5 trioleate as an Internal Standard

The following protocol outlines a general workflow for the extraction and quantification of triglycerides from biological samples, such as plasma or tissue, using Glyceryl-d5 trioleate as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 50 µL of plasma or 20 mg of homogenized tissue), add a precise amount of Glyceryl-d5 trioleate solution of a known concentration. The amount of internal standard added should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the endogenous triglycerides.

-

Lipid Extraction (Folch Method):

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample.

-

Vortex the mixture thoroughly for 2-5 minutes to ensure complete lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the extracted lipid phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol, 1:1, v/v).

-

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of triglycerides.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

-

Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is employed to separate the different triglyceride species.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of triglycerides, which readily form adducts such as [M+NH4]+ or [M+Na]+.

-

MS/MS Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous triglycerides and the Glyceryl-d5 trioleate internal standard. The precursor ion for Glyceryl-d5 trioleate will be 5 atomic mass units higher than that of endogenous triolein.

-

3. Data Analysis and Quantification:

-

Peak Integration: Integrate the peak areas for the specific MRM transitions of both the endogenous triglycerides and the Glyceryl-d5 trioleate internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of each endogenous triglyceride to the peak area of the Glyceryl-d5 trioleate internal standard.

-

Quantification: Generate a calibration curve using known concentrations of a non-labeled triolein standard spiked with the same constant amount of Glyceryl-d5 trioleate. The concentration of the endogenous triglycerides in the sample can then be determined by comparing their peak area ratios to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of a typical lipidomics experiment for triglyceride quantification using an internal standard.

Caption: Experimental workflow for triglyceride quantification.

Signaling Pathways and Logical Relationships

While Glyceryl-d5 trioleate itself is not directly involved in signaling pathways, its use is critical for accurately measuring the levels of triglycerides that are central to various metabolic and signaling processes. For instance, altered triglyceride metabolism is a hallmark of many diseases, including metabolic syndrome, cardiovascular disease, and certain cancers. Accurate quantification using stable isotope-labeled internal standards like Glyceryl-d5 trioleate is the foundation for studies investigating these pathological signaling cascades.

The logical relationship in its use is straightforward: the known quantity of the deuterated standard provides a stable reference against which the variable and unknown quantities of endogenous triglycerides can be precisely measured, correcting for variations in sample preparation and instrument response.

Caption: Logic of internal standard-based quantification.

By following this guide, researchers can confidently source high-quality Glyceryl-d5 trioleate and implement robust experimental protocols for the accurate and precise quantification of triglycerides, thereby advancing our understanding of lipid metabolism in health and disease.

Technical Guide: Glyceryl-d5 Trioleate Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and quality control workflow for Glyceryl-d5 trioleate. The information is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this isotopically labeled compound.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for Glyceryl-d5 trioleate, compiled from various suppliers. These values represent typical batch-release criteria.

Table 1: Chemical and Physical Properties

| Property | Specification |

| Chemical Formula | C₅₇H₉₉D₅O₆ |

| Molecular Weight | 890.48 g/mol |

| CAS Number | 60892-83-3 |

| Appearance | Neat |

| Storage Conditions | Store refrigerated |

Table 2: Analytical Specifications

| Test | Specification |

| Chemical Purity | ≥ 95% |

| Isotopic Enrichment | ≥ 98 atom % D |

Experimental Protocols

The following sections detail the methodologies used to determine the analytical specifications of Glyceryl-d5 trioleate.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of Glyceryl-d5 trioleate by separating it from any impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Autosampler and data acquisition software.

Reagents:

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Water (HPLC grade)

-

Glyceryl-d5 trioleate reference standard

-

Glyceryl-d5 trioleate sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Isopropanol in a ratio of 60:40 (v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve the Glyceryl-d5 trioleate reference standard in isopropanol to obtain a known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Accurately weigh and dissolve the Glyceryl-d5 trioleate sample in isopropanol to obtain a concentration similar to the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detector Wavelength: 205 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms.

-

Calculation: Calculate the percentage purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the isotopic enrichment of deuterium in Glyceryl-d5 trioleate.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).

-

Data acquisition and analysis software.

Procedure (based on LC-MS):

-

Sample Preparation: Prepare a dilute solution of the Glyceryl-d5 trioleate sample in an appropriate solvent (e.g., isopropanol).

-

LC-MS Conditions:

-

LC: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

MS: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to include the molecular ions of the unlabeled and deuterated species.

-

Data Analysis:

-

Identify the molecular ion peaks corresponding to the unlabeled Glyceryl trioleate (M+0) and the deuterated Glyceryl-d5 trioleate (M+5).

-

Calculate the isotopic enrichment by determining the ratio of the peak intensity of the deuterated species to the sum of the peak intensities of all isotopic species.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of Glyceryl-d5 trioleate.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).

-

NMR tubes and deuterated solvent.

Procedure:

-

Sample Preparation: Dissolve a small amount of the Glyceryl-d5 trioleate sample in a deuterated solvent (e.g., chloroform-d).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected molecular structure. The absence of signals at specific positions in the ¹H NMR spectrum will confirm the location of deuterium labeling.

Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control testing of Glyceryl-d5 trioleate.

Caption: Quality control workflow for Glyceryl-d5 trioleate.

physical and chemical properties of Glyceryl-d5 trioleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Glyceryl-d5 trioleate. It includes a detailed summary of its quantitative data, generalized experimental protocols for property determination, and a visualization of its application as an internal standard in mass spectrometry.

Core Physical and Chemical Properties

Glyceryl-d5 trioleate is a deuterated form of Glyceryl trioleate, a triglyceride. The deuterium labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantification.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Glyceryl-d5 trioleate.

| Property | Value |

| Molecular Formula | C₅₇H₉₉D₅O₆[1][2] |

| Molecular Weight | 890.48 g/mol [1][2] |

| CAS Number | 60892-83-3[1] |

| Appearance | Neat[1] |

| Isotopic Enrichment | ≥98 atom % D |

| Chemical Purity | ≥95% |

| Solubility | Soluble in ethanol (≥10 mg/ml); Slightly soluble in chloroform (0.1-1 mg/ml) and methanol (0.1-1 mg/ml)[3] |

| Storage Conditions | Store refrigerated at -20°C[4] |

| Stability | Stable if stored under recommended conditions. It is advised to re-analyze for chemical purity after three years.[5][6] |

Experimental Protocols

Determination of Melting Point

The melting point of a lipid such as Glyceryl-d5 trioleate can be determined using the capillary tube method with a melting point apparatus.

Methodology:

-

A small, powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For pure crystalline solids, this range is typically narrow.

Determination of Boiling Point

For high molecular weight and heat-sensitive compounds like triglycerides, the boiling point is often determined under reduced pressure to prevent decomposition.

Methodology:

-

A small amount of the liquid sample is placed in a distillation flask.

-

The flask is connected to a vacuum source and a manometer to measure the pressure.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor pressure equals the pressure in the system is recorded as the boiling point at that specific pressure.

Determination of Solubility

The solubility of Glyceryl-d5 trioleate in various solvents can be determined by the equilibrium saturation method.

Methodology:

-

An excess amount of the solute (Glyceryl-d5 trioleate) is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solute.

-

A known volume of the clear, saturated solution is taken, and the solvent is evaporated.

-

The mass of the remaining solute is measured, and the solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).

Application as an Internal Standard

Glyceryl-d5 trioleate is commonly used as an internal standard for the accurate quantification of its non-deuterated counterpart, Glyceryl trioleate, in biological samples using mass spectrometry. The deuterium atoms increase the mass of the molecule without significantly altering its chemical and physical behavior. This allows it to be distinguished from the endogenous analyte by the mass spectrometer.

The following diagram illustrates the typical workflow for using Glyceryl-d5 trioleate as an internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for quantification using an internal standard.

References

A Comprehensive Technical Guide to the Safety of Glyceryl-d5 Trioleate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety information for Glyceryl-d5 trioleate (CAS No. 60892-83-3), a deuterated analog of Glyceryl trioleate. The information presented is compiled from various Safety Data Sheets (SDS) and chemical suppliers. Given the limited specific safety data for the deuterated form, this guide primarily relies on the extensive data available for the non-deuterated parent compound, Glyceryl trioleate (CAS No. 122-32-7), as their chemical and toxicological properties are expected to be very similar.

Chemical and Physical Properties

Glyceryl-d5 trioleate is a stable, isotopically labeled triglyceride used as an internal standard in mass spectrometry-based lipidomic analysis and as a tracer in metabolic studies. Its physical and chemical properties are comparable to its non-deuterated counterpart.

| Property | Value |

| Chemical Name | Glyceryl-d5 Trioleate |

| Synonyms | Triolein-d5, Glycerol-d5 trioleate |

| CAS Number | 60892-83-3[1][2] |

| Molecular Formula | C₅₇H₉₉D₅O₆[3] |

| Molecular Weight | 890.48 g/mol [1][3] |

| Appearance | Clear, yellowish oily liquid[4] |

| Solubility | Soluble in chloroform, ether, and hydrocarbon solvents. Insoluble in water.[4] |

| Storage Temperature | Recommended storage at -20°C.[5] |

| Stability | Stable under recommended storage conditions. Air and light sensitive.[1] |

Toxicological Information

No significant acute toxicological data has been identified specifically for Glyceryl-d5 trioleate. The data for Glyceryl trioleate indicates a low order of acute toxicity.

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | > 2,000 mg/kg bw[6] |

| LD50 | Rat | Dermal | > 2,000 mg/kg bw[6] |

| LC50 | Rat | Inhalation | > 1.97 µL/L air[6] |

Health Effects:

-

Ingestion: Not classified as harmful by ingestion. Use as a food additive indicates a high degree of tolerance.[4] Expected to be a low ingestion hazard.[7]

-

Inhalation: Not considered a hazard due to its non-volatile nature. Inhalation of aerosols may cause respiratory tract discomfort.[4]

-

Skin Contact: Prolonged contact may cause temporary irritation.[7] The liquid may degrease the skin, potentially leading to non-allergic contact dermatitis.[4]

-

Eye Contact: Direct contact may cause temporary irritation and redness.[7]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to indicate that the product or any of its components are mutagenic, genotoxic, or carcinogenic.[7] It is not expected to cause reproductive or developmental effects.[7]

Hazard Identification and First Aid

Glyceryl-d5 trioleate is not classified as a hazardous substance according to the Globally Harmonised System (GHS).[8][9]

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Seek medical attention if symptoms occur.[7] |

| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen.[6] |

| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[7] |

| Eye Contact | Rinse with water for at least 15 minutes. Get medical attention if irritation develops and persists.[6][7] |

Handling, Storage, and Exposure Controls

Experimental Protocol for Safe Handling:

-

Engineering Controls: Use in a well-ventilated area. General exhaust is typically adequate.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container at -20°C.[4][5][10] Protect from air and light. Avoid storage in plastic containers for organic solutions.[10]

-

Spill Procedure:

Fire and Explosion Hazard Data

-

Flammability: Combustible liquid.[4] Slight fire hazard when exposed to heat or flame.[4]

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[7][9] Avoid using a water jet, as it may spread the fire.[7]

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[9]

-

Fire Fighting Procedures: Wear full protective clothing and self-contained breathing apparatus.[4]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use, storage, and transport.[7]

-

Conditions to Avoid: Incompatible materials, heat, and sources of ignition.[4]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: No hazardous decomposition products are known under normal conditions.[7] Combustion may produce CO and CO₂.[9]

Visualizations

Caption: Workflow for the safe handling of Glyceryl-d5 trioleate in a laboratory setting.

Caption: Logical relationship of key safety assessment steps for chemical handling.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Glyceryl-d5 trilinoleate 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Triolein SDS, 122-32-7 Safety Data Sheets - ECHEMI [echemi.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. avantiresearch.com [avantiresearch.com]

A Technical Guide to the Solubility of Glyceryl-d5 Trioleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Glyceryl-d5 trioleate, a deuterated stable isotope of Glyceryl trioleate. This compound is primarily utilized as an internal standard for the accurate quantification of triolein in various biological and pharmaceutical matrices using mass spectrometry-based assays. A thorough understanding of its solubility is critical for sample preparation, formulation development, and ensuring data accuracy in analytical methods.

Core Concepts: Solubility of Lipids

The solubility of lipids, such as Glyceryl-d5 trioleate, is governed by the principle of "like dissolves like." As a nonpolar triacylglycerol, it exhibits favorable solubility in nonpolar organic solvents and is sparingly soluble in polar solvents. The molecular structure, characterized by a glycerol backbone and three long unsaturated oleic acid chains, dictates its lipophilic nature. The introduction of five deuterium atoms on the glycerol backbone does not significantly alter its overall polarity or solubility behavior compared to its non-deuterated counterpart, Glyceryl trioleate.

Quantitative Solubility Data

Precise quantitative solubility data for Glyceryl-d5 trioleate is not extensively available in the public domain. However, based on product specifications from suppliers and the known solubility of the non-deuterated form, the following table summarizes the available information. It is important to note that the terms "slightly soluble" and "soluble" provide a semi-quantitative range. For critical applications, experimental determination of solubility in the specific solvent and conditions of interest is highly recommended.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility of Glyceryl-d5 Trioleate | Solubility of Glyceryl Trioleate (Non-deuterated) |

| Alcohols | ||||

| Ethanol | C₂H₅OH | 5.2 | Soluble: ≥10 mg/mL[1] | Slightly Soluble[2][3] |

| Methanol | CH₃OH | 5.1 | Slightly Soluble: 0.1-1 mg/mL[1] | - |

| Halogenated Solvents | ||||

| Chloroform | CHCl₃ | 4.1 | Slightly Soluble: 0.1-1 mg/mL[1] | 100 mg/mL (0.1 g/mL)[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | Soluble |

| Carbon Tetrachloride | CCl₄ | 1.6 | Data not available | Soluble[2][3][5] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | Soluble[2][3][5] |

| Alkanes | ||||

| Hexane | C₆H₁₄ | 0.1 | Data not available | Soluble |

| Ketones | ||||

| Acetone | C₃H₆O | 5.1 | Data not available | Soluble |

| Amides | ||||

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Data not available | Miscible[6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Data not available | Miscible[6] |

Note: The solubility of Glyceryl trioleate is often used as a proxy for Glyceryl-d5 trioleate due to their structural similarity. However, minor differences may exist.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7] The following protocol is a detailed methodology adapted for determining the solubility of Glyceryl-d5 trioleate in an organic solvent.

1. Materials and Equipment:

-

Glyceryl-d5 trioleate (solid or neat oil)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Glyceryl-d5 trioleate to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial.

-

Accurately pipette a known volume of the selected organic solvent into the vial.[7]

-

Securely cap the vial.

-

-

Equilibration:

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dispersion.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[8][9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of Glyceryl-d5 trioleate of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC-ELSD or HPLC-MS.

-

Construct a calibration curve by plotting the detector response against the concentration of the standard solutions.

-

Determine the concentration of Glyceryl-d5 trioleate in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Glyceryl-d5 trioleate in the organic solvent by multiplying the determined concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows related to the solubility and application of Glyceryl-d5 trioleate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Triolein - Wikipedia [en.wikipedia.org]

- 5. Glycerol Trioleate or Triolein Manufacturers, with SDS [mubychem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. enamine.net [enamine.net]

Methodological & Application

Application Note: Quantification of Triolein in Human Plasma using Glyceryl-d5 trioleate as an Internal Standard by LC-MS

Application Notes and Protocols for Quantitative Lipidomics Analysis Using Glyceryl-d5 Trioleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Glyceryl-d5 trioleate as an internal standard for the quantitative analysis of triglycerides (TGs) in complex biological and food matrices. The protocols outlined below cover sample preparation, lipid extraction, and analysis by mass spectrometry, ensuring accurate and reproducible quantification of triolein and other TGs.

Introduction

Glyceryl-d5 trioleate is a deuterated form of glyceryl trioleate (triolein), a common triglyceride found in various biological samples, including plasma, tissues, and edible oils. Its five deuterium atoms on the glycerol backbone make it an ideal internal standard for mass spectrometry-based quantitative lipidomics. By spiking samples with a known amount of Glyceryl-d5 trioleate, variations in sample extraction efficiency, instrument response, and matrix effects can be normalized, leading to highly accurate quantification of endogenous triglycerides.

Key Applications

-

Metabolic Research: Quantifying changes in triglyceride levels in plasma and tissues to study metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.

-

Drug Development: Assessing the impact of therapeutic interventions on lipid metabolism and triglyceride profiles.

-

Food Science: Determining the authenticity and quality of edible oils, such as olive oil, by quantifying the triolein content.[1]

Experimental Workflow Overview

The general workflow for quantitative triglyceride analysis using Glyceryl-d5 trioleate involves sample preparation and homogenization, spiking with the internal standard, lipid extraction, and subsequent analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: A generalized workflow for quantitative triglyceride analysis.

Protocol 1: Quantitative Analysis of Triglycerides in Human Plasma by LC-MS/MS

This protocol details the steps for the extraction and quantification of triglycerides from human plasma using Glyceryl-d5 trioleate as an internal standard.

Materials and Reagents

-

Human plasma

-

Glyceryl-d5 trioleate solution (e.g., 1 mg/mL in a suitable solvent)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Experimental Protocol

-

Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

Vortex the plasma sample to ensure homogeneity.

-

-

Internal Standard Spiking:

-

Lipid Extraction (MTBE Method):

-

Add 260 µL of ice-cold methanol to the sample mixture and vortex for 20 seconds.[2]

-

Add 1,000 µL of ice-cold MTBE and incubate with agitation for 30 minutes at 4°C.[2]

-

Induce phase separation by adding 250 µL of water.[2]

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at room temperature.[2]

-

Carefully collect the upper organic phase containing the lipids into a clean tube.

-

-

Sample Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient to separate the triglyceride species.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Glyceryl-d5 trioleate and the target triglyceride analytes. For example, for Glyceryl-d5 trioleate, the precursor ion would be the [M+NH4]+ adduct, and a characteristic product ion would be monitored.

-

-

Data Analysis

Quantification is achieved by calculating the peak area ratio of the endogenous triglyceride to the Glyceryl-d5 trioleate internal standard. A calibration curve can be constructed using known concentrations of a triolein standard to determine the absolute concentration of the analyte.

Protocol 2: Quantification of Triolein in Olive Oil by GC-MS

This protocol describes the analysis of triolein in olive oil using Glyceryl-d5 trioleate as an internal standard, which is particularly useful for assessing oil authenticity and quality.

Materials and Reagents

-

Olive oil sample

-

Glyceryl-d5 trioleate solution (e.g., 1 mg/mL in hexane)

-

Hexane (GC grade)

-

GC vials with inserts

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the olive oil sample into a GC vial.

-

Add a known amount of the Glyceryl-d5 trioleate internal standard solution.

-

Dilute the sample with hexane to a final concentration suitable for GC-MS analysis (e.g., 1 mg/mL).

-

-

GC-MS Analysis:

-

GC Conditions:

-

Column: A high-temperature capillary column suitable for triglyceride analysis (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness).

-

Injector: On-column or split/splitless injector.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 250°C) and ramp up to a final temperature (e.g., 360°C) to elute the triglycerides.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.

-

Monitored Ions: Select characteristic ions for both triolein and Glyceryl-d5 trioleate for accurate quantification.

-

-

Data Analysis

The concentration of triolein in the olive oil sample is determined by comparing the peak area of the triolein to that of the Glyceryl-d5 trioleate internal standard, using a calibration curve prepared with a certified triolein standard.

Quantitative Data Presentation

The following table is an illustrative example of quantitative results that can be obtained using a deuterated triglyceride internal standard. While this specific data was generated using a different deuterated triglyceride, it demonstrates the type of quantitative information that can be achieved.

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) |

| Triglyceride A | 5.2 | 0.05 | 0.15 | 98.5 |

| Triglyceride B | 5.8 | 0.08 | 0.24 | 101.2 |

| Triglyceride C | 6.3 | 0.03 | 0.09 | 95.7 |

This table is a representative example and the values will be specific to the analyte, matrix, and instrumentation used.

Triglyceride Metabolism Signaling Pathway

Triglycerides are synthesized, stored, and mobilized through a complex network of metabolic pathways, primarily regulated by insulin and glucagon. The diagram below illustrates the key steps in triglyceride synthesis in the liver.

Caption: A simplified diagram of the triglyceride synthesis pathway in the liver.

This pathway highlights the conversion of glucose to glycerol-3-phosphate, which then undergoes sequential acylation steps catalyzed by enzymes such as GPAT, AGPAT, and DGAT to form triglycerides.[3] These triglycerides are then packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream for transport to peripheral tissues.[4]

Conclusion

Glyceryl-d5 trioleate is a valuable tool for accurate and precise quantification of triglycerides in a variety of matrices. The protocols and information provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement robust quantitative lipidomics workflows. The use of a stable isotope-labeled internal standard like Glyceryl-d5 trioleate is essential for obtaining high-quality, reliable data in lipid research.

References

- 1. Advanced GC-MS Blog Journal: Triglycerides in Oils Analysis by the 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]

- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for the Quantification of Triolein in Plasma using Glyceryl-d5 Trioleate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the main constituents of body fat in humans and other animals, and they serve as a major source of energy. The quantification of specific TAGs, such as triolein (a triglyceride of oleic acid), in plasma is of significant interest in various fields of research, including metabolic diseases, cardiovascular health, and drug development. Accurate and precise quantification of triolein requires the use of an internal standard to correct for variations during sample preparation and analysis. Glyceryl-d5 trioleate, a deuterated analog of triolein, is an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte of interest.[1] This document provides a detailed protocol for the spiking of Glyceryl-d5 trioleate into plasma samples for the accurate quantification of triolein by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Human plasma (collected in EDTA or citrate tubes)

-

Glyceryl-d5 trioleate

-

Methanol (HPLC grade)

-

1-Butanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Purified water (18.2 MΩ·cm)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Internal Standard Stock and Spiking Solutions

A key step in this protocol is the preparation of a precise and stable internal standard (IS) spiking solution.

-

Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Glyceryl-d5 trioleate.

-

Dissolve the weighed standard in 10 mL of chloroform to obtain a final concentration of 1 mg/mL.[4]

-

Store the stock solution in a tightly sealed glass vial at -20°C.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the 1 mg/mL stock solution 1:100 with a mixture of 1-butanol and methanol (1:1, v/v). For example, add 100 µL of the stock solution to 9.9 mL of the butanol:methanol mixture.

-

This spiking solution is added directly to the plasma samples. The use of a butanol/methanol mixture is compatible with common single-phase lipid extraction methods.[2][5]

-

Store the spiking solution at -20°C.

-

Plasma Sample Spiking and Lipid Extraction Protocol

The addition of the internal standard at the earliest stage of sample preparation is crucial for accurate quantification.[3] The following protocol is based on a modified single-phase extraction method which has been shown to be efficient for the extraction of a broad range of lipid classes, including triacylglycerols.[2][5]

-

Sample Thawing and Aliquoting:

-

Thaw frozen plasma samples on ice.

-

Vortex the thawed samples gently to ensure homogeneity.

-

Aliquot 50 µL of each plasma sample into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add 10 µL of the 10 µg/mL Glyceryl-d5 trioleate spiking solution to each 50 µL plasma aliquot.

-

Vortex briefly to mix.

-

-

Protein Precipitation and Lipid Extraction:

-

Centrifugation:

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the extracted lipids and the internal standard, to a new clean tube.

-

-

Sample Evaporation and Reconstitution:

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis, such as a 9:1 (v/v) mixture of methanol:toluene or isopropanol.

-

LC-MS/MS Analysis

The reconstituted samples are then ready for analysis by a suitable LC-MS/MS system. The specific parameters for the LC separation and MS/MS detection will need to be optimized for the specific instrumentation used. A general approach is outlined below.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of triacylglycerols.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triacylglycerols.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of triacylglycerols as their ammoniated adducts.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Triolein (endogenous): The precursor ion will be the [M+NH4]+ adduct of triolein, and the product ion will be a fragment resulting from the neutral loss of one of the oleic acid chains plus ammonia.

-

Glyceryl-d5 trioleate (internal standard): The precursor ion will be the [M+NH4]+ adduct of Glyceryl-d5 trioleate, and the product ion will be a fragment corresponding to the neutral loss of an oleic acid chain plus ammonia, taking into account the mass shift due to the deuterium labels.

-

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison between different samples or experimental groups.

| Sample ID | Triolein Peak Area | Glyceryl-d5 trioleate Peak Area | Peak Area Ratio (Triolein/IS) | Calculated Concentration (µg/mL) |

| Control 1 | 1.25E+07 | 2.50E+06 | 5.00 | 125.0 |

| Control 2 | 1.30E+07 | 2.55E+06 | 5.10 | 127.5 |

| Treated 1 | 9.80E+06 | 2.45E+06 | 4.00 | 100.0 |

| Treated 2 | 1.02E+07 | 2.51E+06 | 4.06 | 101.5 |

Note: The calculated concentration is determined from a calibration curve prepared with known concentrations of triolein and a fixed concentration of the internal standard.

Normal physiological concentrations of triglycerides in human plasma can range from less than 150 mg/dL (normal) to over 500 mg/dL (very high).[6][7] This corresponds to approximately 1500 to 5000 µg/mL. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels of triolein.

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of triolein in plasma using Glyceryl-d5 trioleate as an internal standard.

References

- 1. A combined flow injection/reversed-phase chromatography–high-resolution mass spectrometry workflow for accurate absolute lipid quantification with 13 ... - Analyst (RSC Publishing) DOI:10.1039/D0AN02443K [pubs.rsc.org]

- 2. scent.vn [scent.vn]

- 3. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Triglycerides: Why do they matter? - Mayo Clinic [mayoclinic.org]

- 7. High Blood Triglycerides - High Blood Triglycerides | NHLBI, NIH [nhlbi.nih.gov]

Application Notes and Protocols for Triglyceride Quantification Using Glyceryl-d5 Trioleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of triglycerides (TGs) is crucial in various fields of research, including metabolic disease studies, drug development, and clinical diagnostics. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they correct for variations in sample preparation and instrument response.[1] Glyceryl-d5 trioleate, a deuterated form of triolein (TG 18:1/18:1/18:1), is an ideal internal standard for the quantification of triglycerides, particularly in complex biological matrices such as plasma, serum, and tissue homogenates. Its chemical and physical properties closely mimic those of endogenous triglycerides, ensuring reliable and accurate measurement.

This document provides detailed application notes and experimental protocols for the use of Glyceryl-d5 trioleate in triglyceride quantification assays using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Assay

The methodology involves the extraction of lipids, including triglycerides, from a biological sample. A known amount of Glyceryl-d5 trioleate is added as an internal standard at the beginning of the sample preparation process. Following extraction, the lipid extract is analyzed by LC-MS/MS. Triglycerides are separated by reverse-phase liquid chromatography and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the endogenous triglycerides to the Glyceryl-d5 trioleate internal standard against a calibration curve prepared with known concentrations of a non-labeled triglyceride standard.

Experimental Protocols

Reagents and Materials

-

Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Reagents: Ammonium formate, Formic acid

-

Internal Standard: Glyceryl-d5 trioleate

-

Calibration Standard: Triolein (or other relevant triglyceride standards)

-

Biological Matrix: Plasma, serum, or tissue homogenate

-

Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Autosampler vials, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Internal Standard and Calibration Stock Solution Preparation

-

Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of Glyceryl-d5 trioleate in isopropanol.

-

Working Internal Standard Solution (Working IS): Dilute the IS Stock to a final concentration of 10 µg/mL in isopropanol. This solution will be used for spiking the samples.

-

Calibration Standard Stock Solution (CAL Stock): Prepare a 1 mg/mL stock solution of Triolein in isopropanol.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the CAL Stock in a suitable solvent (e.g., isopropanol) to cover the expected concentration range of triglycerides in the samples. A typical range would be from 0.1 µg/mL to 100 µg/mL.

Sample Preparation: Lipid Extraction from Plasma/Serum

Two common and effective methods for lipid extraction from plasma or serum are presented below. The choice of method may depend on laboratory preference and specific sample characteristics.

Method A: Modified Folch Extraction

-

To 50 µL of plasma or serum in a glass tube, add 10 µL of the Working IS solution (10 µg/mL Glyceryl-d5 trioleate).

-

Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method B: MTBE Extraction [2]

-

To 10 µL of plasma in a 1.5 mL Eppendorf tube, add 225 µL of cold methanol containing the internal standard mixture (including Glyceryl-d5 trioleate at a final concentration of 1 µg/mL in the methanol).[2]

-

Vortex for 10 seconds.[2]

-

Add 750 µL of cold MTBE.[2]

-

Vortex for 10 seconds and shake for 6 minutes at 4°C.[2]

-

Induce phase separation by adding 188 µL of LC/MS-grade water.[2]

-

Centrifuge at 14,000 rpm for 2 minutes.[2]

-

Collect the upper organic phase and transfer to a new tube.

-

Dry the extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of a 9:1 (v/v) methanol:toluene mixture and transfer to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for triglyceride analysis. These may need to be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55°C |

| Injection Volume | 5 µL |

| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Capillary Voltage | 3.0 kV |

| Cone Gas Flow | 150 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example MRM Transitions for Glyceryl-d5 Trioleate and Triolein

Triglycerides are typically detected as their ammonium adducts ([M+NH4]+) in the positive ion mode. The fragmentation in the collision cell often results in the neutral loss of one of the fatty acid chains.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Glyceryl-d5 trioleate (IS) | 908.8 | 606.5 (Neutral loss of oleic acid + NH3) | 50 | 35 |

| Triolein (Analyte) | 902.8 | 604.5 (Neutral loss of oleic acid + NH3) | 50 | 35 |

Note: The exact m/z values may vary slightly depending on the instrument calibration. Additional MRM transitions for other triglycerides of interest should be added to the acquisition method.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for all triglyceride analytes and the Glyceryl-d5 trioleate internal standard.

-

Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the response ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification of Unknowns: Determine the concentration of triglycerides in the unknown samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary

The following table represents typical performance data for a triglyceride quantification assay using a deuterated internal standard.

Table 4: Representative Assay Performance Characteristics

| Parameter | Typical Value |

| Linear Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

References

Application Notes & Protocols for Mass Spectrometry Sample Preparation with Glyceryl-d5 Trioleate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Glyceryl-d5 trioleate as an internal standard in the quantitative analysis of triolein and other triacylglycerols (TAGs) by mass spectrometry.

Introduction

Triacylglycerols are a major class of lipids and serve as a primary form of energy storage in biological systems. Their accurate quantification is crucial in various research areas, including metabolic diseases, cardiovascular research, and drug development. Stable isotope-labeled internal standards are essential for reliable quantification in mass spectrometry by correcting for variability in sample preparation and instrument response.[1][2] Glyceryl-d5 trioleate is a deuterated analog of triolein, making it an ideal internal standard for the quantification of triolein and structurally similar TAGs.

Principle

The methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of Glyceryl-d5 trioleate (the internal standard) is added to the biological sample at the beginning of the sample preparation process. This standard co-elutes with the endogenous analyte (triolein) during liquid chromatography and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as any sample loss or ionization suppression will affect both the analyte and the internal standard similarly.

Experimental Protocols

Materials and Reagents

-

Internal Standard: Glyceryl-d5 trioleate

-

Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Additives: Ammonium formate (LC-MS grade)

-

Biological Matrix: Human plasma (or other relevant biological samples)

-

Reagent Water: Deionized or Milli-Q water

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from established lipid extraction methods.[3][4]

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 50 µL of plasma in a clean glass tube, add 10 µL of Glyceryl-d5 trioleate internal standard solution (e.g., 10 µg/mL in methanol) to achieve a final concentration of approximately 2 µg/mL in the initial sample. Vortex briefly.

-

Protein Precipitation and Lipid Extraction (MTBE Method):

-

Add 225 µL of cold methanol to the plasma sample. Vortex for 10 seconds.

-

Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of water. Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.[4]

-

-

Collection of Organic Phase: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of triacylglycerols. Optimization may be required depending on the specific instrumentation used.

-

LC System: A high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for lipidomics.[1]

-

Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triacylglycerols.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 55°C.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Illustrative MRM Transitions for Triolein and Glyceryl-d5 Trioleate

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Triolein | 902.8 | 601.5 | 35 | 100 |

| Glyceryl-d5 trioleate | 907.8 | 601.5 | 35 | 100 |

Note: The precursor ion for triacylglycerols is typically the ammonium adduct [M+NH4]+. The product ion shown corresponds to the neutral loss of one of the oleic acid chains. These values are illustrative and should be optimized for the specific instrument used.

Table 2: Representative Quantitative Performance Characteristics

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| LLOQ (Lower Limit of Quantification) | 1-10 ng/mL |

| ULOQ (Upper Limit of Quantification) | 1000-5000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Recovery | 85-115% |

Note: These are typical performance characteristics for a validated bioanalytical method and should be established for each specific application.

Visualizations

Caption: Experimental workflow for the quantification of triolein.

Conclusion

The use of Glyceryl-d5 trioleate as an internal standard provides a robust and reliable method for the quantification of triolein and other triacylglycerols in biological matrices by LC-MS/MS. The detailed protocol and illustrative performance characteristics presented here serve as a valuable resource for researchers in lipidomics and related fields. It is recommended to perform a full method validation for each specific application to ensure data quality and regulatory compliance.

References